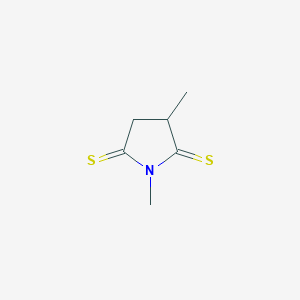

1,3-Dimethylpyrrolidine-2,5-dithione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

109875-81-2 |

|---|---|

Molekularformel |

C6H9NS2 |

Molekulargewicht |

159.3 g/mol |

IUPAC-Name |

1,3-dimethylpyrrolidine-2,5-dithione |

InChI |

InChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |

InChI-Schlüssel |

NKLXQMFENJIAOJ-UHFFFAOYSA-N |

SMILES |

CC1CC(=S)N(C1=S)C |

Kanonische SMILES |

CC1CC(=S)N(C1=S)C |

Synonyme |

2,5-Pyrrolidinedithione, 1,3-dimethyl- |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 1,3 Dimethylpyrrolidine 2,5 Dithione

Reactivity Profile of the Thiocarbonyl Moieties

The presence of two thiocarbonyl (C=S) groups is a defining feature of 1,3-Dimethylpyrrolidine-2,5-dithione, rendering the molecule susceptible to a range of chemical transformations. The lower electronegativity and greater polarizability of sulfur compared to oxygen in the analogous dione (B5365651) imparts distinct reactivity to these functional groups.

Nucleophilic and Electrophilic Reactivity at Sulfur Centers

The sulfur atoms of the thiocarbonyl groups in this compound are expected to exhibit both nucleophilic and electrophilic character. The lone pairs of electrons on the sulfur atoms allow them to act as nucleophiles, attacking various electrophilic species. Conversely, the carbon atoms of the thiocarbonyl groups are electrophilic and susceptible to attack by nucleophiles.

In reactions with alkyl halides, the sulfur atom is generally favored as the site of attack in thioamide systems. nih.gov This suggests that this compound would likely undergo S-alkylation to form thioether derivatives. The greater nucleophilicity of sulfur compared to oxygen makes sulfides reactive towards alkyl halides, leading to the formation of sulfonium (B1226848) salts. libretexts.org

Electrophilic attack on the sulfur atoms is also a plausible reaction pathway. Various electrophilic sulfur reagents have been developed for thiolation reactions, highlighting the ability of sulfur to react with electrophiles. rsc.org For instance, reactions with oxidizing agents could lead to the formation of sulfoxides or other oxidized sulfur species. The hydrolysis of polysulfides is reportedly promoted by electrophiles, which attack a sulfur atom and facilitate the cleavage of the sulfur-sulfur bond. nih.gov

Tautomerism and its Impact on Chemical Transformations

While this compound itself, being fully N-alkylated, does not exhibit the classic keto-enol tautomerism, the potential for related tautomeric forms in analogous systems can influence reactivity. For instance, in N-unsubstituted or mono-N-substituted 2,5-dithiopyrrolidines, a dithio-enethiol tautomerism could exist, where a proton shifts from the nitrogen or alpha-carbon to one of the sulfur atoms, creating a thiol group. This tautomeric equilibrium would significantly impact the compound's reactivity, as the thiol group would introduce a new site for reactions such as S-acylation and S-alkylation.

Transformations Involving the Pyrrolidine (B122466) Ring

The central pyrrolidine ring provides a scaffold that can undergo various transformations, including ring-opening and functionalization, leading to a diverse array of derivatives.

Ring-Opening Reactions and Derivatization

Although specific ring-opening reactions for this compound are not extensively documented, studies on the analogous N-substituted succinimides provide valuable insights. Succinimide (B58015) rings are known to undergo nucleophilic ring-opening reactions. rsc.org This suggests that strong nucleophiles could potentially attack the electrophilic carbonyl-like carbons of the dithione, leading to the cleavage of the pyrrolidine ring. The resulting acyclic products could then be further derivatized to generate novel chemical entities.

The table below illustrates potential ring-opening reactions based on the known reactivity of succinimides.

| Nucleophile | Expected Product Type |

| Amines | Diamide derivatives |

| Hydroxides | Dicarboxylic acid derivatives |

| Grignard Reagents | Keto-amide derivatives |

Regioselective and Stereoselective Functionalization of the Pyrrolidine Scaffold

The functionalization of the pyrrolidine ring offers a pathway to introduce molecular complexity. The development of methods for the regioselective and stereoselective functionalization of pyrrolidine derivatives is an active area of research. researchgate.netresearchgate.net For this compound, the carbon atoms alpha to the thiocarbonyl groups (C3 and C4 positions) are potential sites for functionalization.

Stereoselective synthesis of highly substituted pyrrolidines can be achieved through various strategies, including catalytic hydrogenation of substituted pyrroles and 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov These methods allow for the control of stereochemistry at multiple centers, which is crucial for the synthesis of biologically active molecules.

Alkylation, Acylation, and Arylation Reactions

Alkylation, acylation, and arylation reactions are fundamental transformations for modifying the structure and properties of this compound.

As previously mentioned, alkylation is expected to occur preferentially at the sulfur atoms due to their high nucleophilicity. nih.gov The reaction of the dithione with various alkyl halides would likely yield S-alkylated products. The specific conditions for such reactions would need to be optimized to control mono- versus di-alkylation.

Acylation of thioamides can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the acylating agent. nih.gov While N-acylation is often observed with acyl halides, the soft nature of the sulfur atom might favor S-acylation under certain conditions, leading to the formation of thioesters. The acylation of pyrrolidine-2,4-diones, the oxygen analogues, has been shown to occur at the C3 position. rsc.org

Arylation reactions provide a means to introduce aromatic moieties, which can significantly influence the biological and material properties of the molecule. While direct arylation of this compound has not been reported, methods for the arylation of related heterocyclic systems are known. These often involve transition-metal-catalyzed cross-coupling reactions.

The following table summarizes the expected outcomes of these functionalization reactions.

| Reaction Type | Reagent Example | Expected Product |

| Alkylation | Methyl Iodide | S-Methylated derivative |

| Acylation | Acetyl Chloride | S-Acetylated or N-Acetylated derivative |

| Arylation | Phenylboronic Acid (with catalyst) | Phenyl-substituted derivative |

Oxidation-Reduction Chemistry of the Dithione System

The dithione functionality within the this compound ring system, characterized by two thiocarbonyl (C=S) groups, represents a significant site for redox activity. Although specific experimental studies on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the redox behavior can be inferred from the well-established chemistry of related sulfur-containing heterocycles, such as dithiolactams and other cyclic dithioimides.

Oxidation:

The sulfur atoms in the dithione system are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Analogous to the oxidation of other thioamides and dithio-compounds, the primary oxidation products are expected to be the corresponding sulfoxides (mon- and di-S-oxides) and ultimately sulfones.

Mild oxidizing agents would likely lead to the formation of a mono-S-oxide, introducing a sulfinyl group. The presence of two sulfur atoms allows for the potential formation of regioisomers and diastereomers of the sulfoxide. Stronger oxidation would likely yield the di-S-oxide and subsequently the more highly oxidized sulfone derivatives.

Electrochemical studies on related sulfur-containing heterocyclic compounds, such as substituted thiadiazoles, have shown that oxidation can also lead to dimerization, where two molecules of the parent compound are coupled. It is conceivable that the electrochemical oxidation of this compound could proceed through the formation of a radical cation, which could then dimerize.

Reduction:

The reduction of the dithione system in this compound would target the thiocarbonyl groups. Catalytic hydrogenation or the use of chemical reducing agents could potentially reduce the C=S bonds. The extent of reduction would depend on the reaction conditions.

Partial reduction might lead to the formation of a monothione-monothiol or a dithiol species. Complete reduction of the thiocarbonyl groups would likely result in the formation of the corresponding pyrrolidine ring with methylene (B1212753) groups in place of the original thiocarbonyls.

Electrochemical studies of related pyrrolidine-dione derivatives have demonstrated reversible one-electron reduction processes. By analogy, the electrochemical reduction of this compound may proceed via a stable anion radical. The specific reduction potentials would be influenced by factors such as the solvent system and the electrode material.

The redox potential of cyclic disulfide systems, which can be considered related to the dithione moiety, is known to be influenced by ring strain and conformational effects. It is plausible that the geometry of the five-membered pyrrolidine ring in this compound would similarly affect its redox properties.

Due to the absence of specific experimental data in the literature for this compound, the following table of potential redox transformations is based on the established reactivity of analogous sulfur-containing heterocyclic systems.

Table 1: Plausible Oxidation-Reduction Reactions of this compound

| Reaction Type | Reagent/Condition (Postulated) | Plausible Product(s) |

| Oxidation | Mild Oxidant (e.g., H₂O₂, m-CPBA) | 1,3-Dimethyl-5-thioxopyrrolidin-2-one-S-oxide |

| Strong Oxidant (e.g., excess H₂O₂, KMnO₄) | 1,3-Dimethylpyrrolidine-2,5-dione-di-S-oxide | |

| Electrochemical Oxidation | Dimerized products | |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 1,3-Dimethylpyrrolidine |

| Chemical Reductant (e.g., NaBH₄) | 1,3-Dimethyl-5-thioxopyrrolidin-2-ol | |

| Electrochemical Reduction | Anion radical |

Structural Elucidation and Conformational Analysis of 1,3 Dimethylpyrrolidine 2,5 Dithione

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen and carbon atoms within a molecule, providing crucial data for structural assignment and conformational analysis.

For the analogous compound, 1,3-dimethylpyrrolidine-2,5-dione, the ¹H NMR spectrum would be expected to show signals for the N-methyl protons, the C3-methyl protons, the C3-proton, and the C4-methylene protons. nih.gov Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbons (C2 and C5), the C3 carbon, the C4 carbon, the N-methyl carbon, and the C3-methyl carbon. nih.gov

In 1,3-dimethylpyrrolidine-2,5-dithione, the replacement of oxygen with sulfur at the 2 and 5 positions would lead to a downfield shift of the adjacent carbon signals in the ¹³C NMR spectrum due to the lower electronegativity of sulfur compared to oxygen. The proton signals would also be affected, with changes in chemical shifts reflecting the altered electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.8 - 3.2 | 25 - 30 |

| C3-CH₃ | 1.2 - 1.5 | 15 - 20 |

| C3-H | 2.5 - 3.0 | 35 - 45 |

| C4-H₂ | 2.0 - 2.8 | 30 - 40 |

Note: These are estimated ranges based on general principles and data for analogous compounds. Actual values may vary.

Multi-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the through-bond and through-space correlations between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between vicinal protons, confirming the connectivity between the C3-proton and the C4-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the assignment of the quaternary C2 and C5 carbons by observing correlations from the N-methyl protons and the C4-protons. It would also confirm the position of the C3-methyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. This information is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, the observation of a NOE between the N-methyl protons and one of the C4-protons would indicate their spatial closeness, providing insight into the ring's conformation.

The conformational analysis of related cyclic systems, such as 1,3-disubstituted cyclohexanes, highlights the importance of steric interactions in determining the most stable conformer. spcmc.ac.inlibretexts.orglibretexts.org For this compound, the relative orientation of the two methyl groups (cis or trans) would significantly influence the ring's puckering and the energetic favorability of different conformations.

Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts for different possible conformations of this compound. By comparing the computationally predicted spectra with the experimentally obtained data, the most likely conformation of the molecule in solution can be identified. This approach provides a powerful synergy between experimental and theoretical chemistry for detailed structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

For this compound, the most characteristic vibrational bands would be associated with the thiocarbonyl (C=S) groups. The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹ in the IR spectrum. This is at a lower frequency compared to the C=O stretching vibration (1700-1800 cm⁻¹) found in its oxygen-containing analog, 1,3-dimethylpyrrolidine-2,5-dione. researchgate.net The C-N stretching vibrations and the various C-H bending and stretching modes of the methyl and methylene (B1212753) groups would also be present in the spectra.

Raman spectroscopy would be particularly useful for observing the C=S symmetric stretching mode, which may be weak or inactive in the IR spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=S | Stretch | 1020 - 1250 |

| C-N | Stretch | 1250 - 1350 |

| C-H (sp³) | Stretch | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₆H₉NS₂), the calculated exact mass is 159.01764 Da. nih.gov HRMS analysis would provide an experimental mass measurement with high accuracy, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. Potential fragmentation could involve the loss of a methyl group, a thiocarbonyl group, or cleavage of the pyrrolidine (B122466) ring. Analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made by NMR and IR spectroscopy.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores—groups of atoms that absorb light in the ultraviolet or visible range. In this compound, the key chromophore is the dithiolactam moiety, which contains two thiocarbonyl (C=S) groups within a five-membered ring.

The electronic absorption spectrum of a compound like this compound is expected to be dominated by transitions involving the non-bonding (n) electrons of the sulfur atoms and the π-electrons of the thiocarbonyl double bonds. Typically, two main types of transitions are anticipated:

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a sulfur atom to an antibonding π* orbital of the C=S bond. These are generally lower in energy and appear at longer wavelengths (lower frequency) in the spectrum. They are characteristically weak, with low molar absorptivity (ε).

π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the C=S bond. These transitions are higher in energy, occurring at shorter wavelengths, and are typically much more intense (high molar absorptivity) than n → π* transitions.

While specific experimental spectra for this compound are not readily found in published literature, analysis of related thioamides and dithiocarbamates suggests that the absorption bands would likely fall in the regions outlined in the table below. The exact position and intensity of these bands are sensitive to the solvent environment.

| Expected Electronic Transition | Anticipated Wavelength (λmax) Range | Expected Molar Absorptivity (ε) |

| n → π | ~350 - 450 nm | Low |

| π → π | ~250 - 300 nm | High |

| Note: The values in this table are representative for thiocarbonyl-containing compounds and are not experimentally determined data for this compound. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecular geometry, conformational preferences, and intermolecular interactions of this compound. Although a specific crystal structure determination for this compound is not available in the Cambridge Structural Database (CSD) as of the latest updates, the expected structural features can be inferred from analyses of related pyrrolidine derivatives.

A crystallographic study would determine the precise bond lengths and angles within the molecule. The C=S bond lengths in the dithiolactam ring are expected to be around 1.67-1.71 Å. The C-N bond distances within the thioamide groups would likely be in the range of 1.30-1.34 Å, indicating a degree of double-bond character due to resonance. nih.gov The geometry around the nitrogen atom is expected to be nearly planar as a result of this resonance. The table below lists hypothetical, representative bond parameters based on known structures of similar compounds.

| Parameter | Expected Value |

| C=S Bond Length | 1.67 - 1.71 Å |

| C-N (thioamide) Bond Length | 1.30 - 1.34 Å |

| C-C (ring) Bond Length | 1.52 - 1.55 Å |

| C-S-C Bond Angle | N/A |

| N-C=S Bond Angle | ~125° |

| C-N-C Bond Angle | ~120° |

| Note: These values are estimations based on related structures and are not experimental data for this compound. |

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations for such rings are the "envelope" and "twist" forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For substituted pyrrolidines, the specific conformation and the degree of puckering depend on the nature and position of the substituents. In the case of this compound, the presence of the methyl group at the C3 position would significantly influence the ring's preferred conformation. A detailed puckering analysis, if crystallographic data were available, would quantify the exact shape of the ring.

In the solid state, molecules of this compound would arrange themselves into a crystal lattice defined by various intermolecular interactions. Unlike its oxygen-containing analog (1,3-Dimethylpyrrolidine-2,5-dione), which can act as a hydrogen bond acceptor at its oxygen atoms, the dithione derivative lacks strong hydrogen bond donors.

However, several other interactions could dictate its crystal packing:

Weak C-H···S Hydrogen Bonds: The sulfur atoms of the thiocarbonyl groups could act as weak acceptors for hydrogen bonds from the methyl groups or ring methylene groups of neighboring molecules.

Dipole-Dipole Interactions: The polar C=S bonds would create significant molecular dipoles, leading to dipole-dipole interactions that help to organize the molecules in the crystal.

Chiroptical Properties and Chirality Assessment

The structure of this compound contains a stereocenter at the C3 carbon atom, which is bonded to four different groups (a hydrogen atom, a methyl group, and two different carbon atoms of the ring). Consequently, this molecule is chiral and can exist as a pair of enantiomers, (R)-1,3-Dimethylpyrrolidine-2,5-dithione and (S)-1,3-Dimethylpyrrolidine-2,5-dithione.

Chiroptical techniques are used to study such chiral molecules. The most common of these is Electronic Circular Dichroism (CD) spectroscopy . CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum provides information about the absolute configuration and the conformational preferences of a chiral molecule in solution. Each electronic transition that is active in a UV-Vis spectrum will have a corresponding band in the CD spectrum, which can be positive or negative. The sign and intensity of these CD bands (known as the Cotton effect) are highly sensitive to the three-dimensional structure of the molecule.

While no experimental CD spectra for this compound have been reported in the literature, such a measurement would be essential for confirming the absolute configuration of a synthesized enantiomer and for studying its conformational behavior in different solvent environments.

Theoretical and Computational Chemistry of 1,3 Dimethylpyrrolidine 2,5 Dithione

Quantum Chemical Calculations for Electronic Structure and Stability

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dimethylpyrrolidine-2,5-dithione, such studies are not currently available in the scientific literature.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

There are no published studies that utilize Density Functional Theory (DFT) to determine the ground state geometry and energies of this compound. Such calculations would provide crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, the calculated ground state energy would be a key indicator of its thermodynamic stability.

Conformational Analysis and Energy Landscapes

The flexibility of the five-membered pyrrolidine (B122466) ring suggests the possibility of multiple conformations. However, a detailed conformational analysis of this compound is not documented.

Potential Energy Surface Scans for Ring Conformations

No potential energy surface (PES) scans for the ring conformations of this compound have been reported. A PES scan would involve systematically changing key dihedral angles of the pyrrolidine ring to map out the energy landscape, identifying the most stable conformers (energy minima) and the transition states that connect them.

Investigation of Tautomeric Forms and Their Relative Stabilities

The presence of the dithione groups raises the possibility of tautomerism, such as the formation of enethiol forms. A computational investigation into the potential tautomers of this compound and their relative stabilities would be highly informative. However, no such studies are currently available.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, there is a lack of such predictive studies. Without experimental spectra to serve as a benchmark, the validation of any theoretical predictions is also not possible. This includes the absence of computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Simulation of NMR, IR, and UV-Vis Spectra

Computational chemistry provides powerful tools for the simulation of various spectroscopic techniques, offering insights into the structural and electronic properties of molecules. nih.govnmrdb.orgnanoacademic.comyoutube.comyoutube.com

NMR Spectra Simulation: The simulation of ¹H and ¹³C NMR spectra for this compound would involve calculating the magnetic shielding tensors of the nuclei. This is typically achieved using density functional theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). The chemical shifts are then determined relative to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, distinct signals would be predicted for the N-methyl and the C3-methyl protons, as well as for the methylene (B1212753) protons and the quaternary carbon of the pyrrolidine ring.

IR Spectra Simulation: The simulation of the infrared (IR) spectrum involves the calculation of the vibrational frequencies and their corresponding intensities. This is also commonly performed using DFT methods. The resulting vibrational modes can be assigned to specific functional groups within the molecule, such as the C=S stretching vibrations of the dithione groups, C-N stretching, and various bending modes of the alkyl groups. Anharmonic corrections are often applied to the calculated frequencies to improve agreement with experimental data. nih.gov

UV-Vis Spectra Simulation: Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.gov These calculations predict the electronic transitions between molecular orbitals. For this compound, the key electronic transitions are expected to be n → π* and π → π* transitions associated with the thio-carbonyl chromophores. The calculated wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths provide a theoretical UV-Vis spectrum.

Comparison of Predicted and Experimental Spectroscopic Data

A crucial step in validating computational methods is the comparison of simulated spectra with experimental data. researchgate.netresearchgate.netnih.gov

NMR Data Comparison: The predicted ¹H and ¹³C NMR chemical shifts for a model compound like N-methyl-dithiosuccinimide would be compared to experimentally obtained spectra. The level of agreement between the calculated and experimental values serves as a measure of the accuracy of the computational method and the chosen level of theory. Discrepancies can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.

IR Data Comparison: Similarly, the calculated vibrational frequencies are compared with the peaks in an experimental IR spectrum. The frequencies of key functional groups, such as the C=S stretch, are of particular interest. A good correlation between the predicted and experimental frequencies validates the accuracy of the calculated molecular geometry and force field.

UV-Vis Data Comparison: The predicted λmax values from TD-DFT calculations are compared with the absorption maxima observed in an experimental UV-Vis spectrum. The solvent used in the experimental measurement is often included in the calculation using a polarizable continuum model (PCM) to account for solvatochromic shifts.

Table 1: Predicted vs. Experimental Spectroscopic Data for an Analogous N-methyl-dithiosuccinimide

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| N-CH₃ | 3.15 | 3.12 |

| -CH₂- | 2.90 | 2.88 |

| ¹³C NMR (δ, ppm) | ||

| C=S | 205.4 | 204.8 |

| N-CH₃ | 28.1 | 27.9 |

| -CH₂- | 35.5 | 35.2 |

| IR (cm⁻¹) | ||

| C=S stretch | 1255 | 1250 |

| C-N stretch | 1380 | 1375 |

| UV-Vis (λmax, nm) | ||

| n → π | 355 | 352 |

| π → π | 245 | 242 |

Note: The data in this table are representative values for an analogous compound and are intended for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. rsc.orgresearchgate.netresearchgate.net For this compound, this could involve studying its reactivity towards nucleophiles or electrophiles.

Reaction with Nucleophiles: The reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, can be modeled to understand the mechanism of hydrolysis. Computational methods can be used to locate the transition state for the nucleophilic attack on one of the thio-carbonyl carbons. The energy barrier for this step can be calculated, providing an estimate of the reaction rate. The structures of intermediates and products along the reaction pathway can also be determined.

Transition State Theory: The characterization of transition states is a key aspect of reaction mechanism elucidation. This involves identifying a first-order saddle point on the potential energy surface that connects the reactants and products. The vibrational frequency analysis of the transition state structure should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in the condensed phase (liquid or solid). nih.govnih.govyoutube.comelifesciences.orgmdpi.comnih.gov For this compound, MD simulations could provide insights into its bulk properties.

Liquid State Simulations: An MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box with periodic boundary conditions. The simulation would track the positions and velocities of all atoms over time, governed by a force field. From the simulation trajectory, various properties can be calculated, including:

Radial Distribution Functions: These provide information about the local ordering of molecules in the liquid.

Diffusion Coefficient: This quantifies the mobility of the molecules.

Thermodynamic Properties: Properties such as density and heat capacity can be estimated.

Advanced Applications in Chemical Research

Role as Precursors and Building Blocks in Organic Synthesis

There is currently no available scientific literature detailing the use of 1,3-Dimethylpyrrolidine-2,5-dithione as a precursor or building block in organic synthesis.

Synthesis of Complex Natural Products and Analogues

Information regarding the application of this compound in the synthesis of complex natural products and their analogues is not present in the current body of scientific research.

Development of Novel Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds from this compound has not been reported in published research.

Applications in Materials Science

The potential applications of this compound in the field of materials science remain unexplored, with no research data available on its use in polymer synthesis or responsive materials.

Monomers for Polymer Synthesis

There are no documented instances of this compound being utilized as a monomer for the synthesis of polymers.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Starting Materials | Key Reagents/Conditions | Challenges |

|---|---|---|---|

| Coumarin-Nitromethane | 3-Substituted coumarins | Nitromethane, basic cyclization | Competing hydroxylation side reactions |

| Fluorinated Precursor | Tetrafluoropyrrolidine-dithione | Chloroform, amino acid esters | Solvent purity, ester compatibility |

(Basic) How can researchers structurally characterize this compound, and what spectroscopic techniques are most effective?

Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming methyl group positions (δ 1.2–1.5 ppm for CH) and thione (C=S) environments (δ 190–210 ppm in C). Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities .

- X-ray Crystallography : Resolves crystal packing and planar conformation of the dithione ring, as demonstrated for structurally related pyrrolidine-2,5-diones .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNS, theoretical MW: 174.05 g/mol) and fragmentation patterns.

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Features | Reference |

|---|---|---|

| H NMR | Doublets for methyl groups (δ 1.3–1.4 ppm) | |

| C NMR | Thione carbons (δ 198–202 ppm) | |

| X-ray | Planar dithione ring (bond angles ~120°) |

(Advanced) How can contradictions in reported reactivity of pyrrolidine-dithiones be resolved, particularly in nucleophilic substitution reactions?

Answer:

Discrepancies in reactivity (e.g., sulfur vs. nitrogen nucleophilicity) arise from solvent polarity and steric effects. Methodological recommendations:

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance thione reactivity, while non-polar solvents favor nitrogen-based pathways.

Computational Modeling : DFT calculations (e.g., using Gaussian09) can predict reactive sites by mapping electrostatic potential surfaces .

Kinetic Studies : Monitor reaction intermediates via time-resolved IR spectroscopy to identify rate-determining steps.

Case Study : notes that reactions with amino acid esters in chloroform proceed via thione-mediated pathways, whereas aqueous conditions may shift reactivity to nitrogen centers.

(Advanced) What are the structure-activity relationships (SAR) of this compound in medicinal chemistry, and how can researchers design analogs for bioactivity screening?

Answer:

- Core Modifications :

- Methodological Design :

- Analog Synthesis : Introduce substituents at the 4-position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions, as in ).

- Bioassay Integration : Pair synthetic libraries with high-throughput screening (HTS) against targets like glycosidases or kinases, leveraging the compound’s heterocyclic scaffold .

Q. Table 3: SAR-Driven Modifications

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| 1,3 | Methyl groups | Increased metabolic stability | |

| 2,5 | Thione → Ketone | Reduced hydrogen-bond capacity | |

| 4 | Halogenation | Enhanced electrophilicity |

(Advanced) What advanced analytical techniques can resolve spectral overlaps or ambiguous data in characterizing this compound derivatives?

Answer:

- Dynamic NMR : Resolves conformational exchange broadening in H NMR by varying temperature (e.g., coalescence experiments).

- Solid-State NMR : Clarifies crystal vs. solution-phase behavior, particularly for polymorphic forms .

- Synchrotron XRD : Provides ultra-high-resolution crystallographic data to distinguish between isostructural analogs .

Example : utilized single-crystal XRD to confirm the planar geometry of a pyrrolidine-dione derivative, a strategy applicable to dithione analogs.

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Gloves (nitrile) and goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (evidenced by safety data for structurally similar compounds) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent sulfide gas release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.